Eprosartan Mesylate vs. Losartan, Valsartan, and Irbesartan: Differential Inhibition of Sympathetic Outflow
In a pithed rat model, eprosartan mesylate at an intravenous dose of 0.3 mg/kg significantly inhibited pressor responses induced by spinal cord stimulation, indicating a reduction in sympathetic outflow. In contrast, equivalent intravenous doses of losartan, valsartan, and irbesartan had no effect on sympathetic outflow in the same model [1].
| Evidence Dimension | Inhibition of sympathetic outflow (pressor response to spinal cord stimulation) |
|---|---|
| Target Compound Data | Significant inhibition |
| Comparator Or Baseline | Losartan (no effect), Valsartan (no effect), Irbesartan (no effect) |
| Quantified Difference | Qualitative difference: Eprosartan inhibited; all comparators had no effect. |
| Conditions | Pithed rat model; i.v. dose of 0.3 mg/kg for all compounds |
Why This Matters
This unique sympathoinhibitory activity differentiates eprosartan from other major ARBs, making it the preferred choice for research or therapeutic applications focused on the interaction between the renin-angiotensin and sympathetic nervous systems.
- [1] Ohlstein EH, Brooks DP, Feuerstein GZ, Ruffolo RR Jr. Inhibition of sympathetic outflow by the angiotensin II receptor antagonist, eprosartan, but not by losartan, valsartan or irbesartan: relationship to differences in prejunctional angiotensin II receptor blockade. Pharmacology. 1997 Nov;55(5):244-51. View Source
